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[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol Documentation Hub

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  • Product: [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol
  • CAS: 890094-15-2

Core Science & Biosynthesis

Foundational

Structural Characterization, Physical Properties, and Synthetic Methodology of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

Executive Summary The 1,2-oxazole (isoxazole) heterocycle is a cornerstone of modern medicinal chemistry, functioning as a privileged scaffold capable of modulating diverse biological targets[1]. Specifically, [3-(4-Etho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazole (isoxazole) heterocycle is a cornerstone of modern medicinal chemistry, functioning as a privileged scaffold capable of modulating diverse biological targets[1]. Specifically, [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol represents a highly functionalized and versatile building block. By integrating an electron-donating 4-ethoxyphenyl group and a reactive hydroxymethyl moiety, this compound offers optimal stereoelectronic properties for drug design. It is frequently utilized in the synthesis of bioisosteres, Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, and potent anti-inflammatory agents[2].

This technical guide provides an in-depth analysis of its chemical architecture, physicochemical properties, and the validated synthetic methodologies required for its preparation.

Chemical Structure and Stereoelectronics

The molecular architecture of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol (C₁₂H₁₃NO₃) is defined by three distinct stereoelectronic domains, each contributing to its pharmacological utility:

  • The 1,2-Oxazole Core: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This core is highly stable against metabolic degradation (e.g., amidases and esterases) and actively participates in non-covalent interactions, such as hydrogen bonding and π−π stacking, with target protein pockets[1].

  • The 4-Ethoxyphenyl Moiety (C3 Position): The ethoxy substituent acts as an electron-donating group via resonance, increasing the electron density of the phenyl ring. This modification significantly enhances the lipophilicity of the molecule, which is critical for cellular membrane permeability.

  • The Hydroxymethyl Group (C5 Position): Serving as both a hydrogen bond donor and acceptor, this primary alcohol is a critical vector for further synthetic elaboration. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate or halide) for subsequent cross-coupling reactions[3].

Physical and Physicochemical Properties

Understanding the physicochemical profile of this compound is essential for predicting its pharmacokinetic behavior and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The properties align perfectly with Lipinski's Rule of Five, indicating high drug-likeness.

PropertyValueCausality / Significance
Molecular Formula C₁₂H₁₃NO₃Defines the atomic composition and stoichiometry.
Molecular Weight 219.24 g/mol Well below the 500 Da threshold, ensuring favorable oral bioavailability[4].
LogP (Predicted) ~1.6 - 2.1Optimal lipophilicity for crossing lipid bilayers without excessive hydrophobic trapping.
Topological Polar Surface Area (tPSA) 55.5 ŲIdeal for membrane penetration; values < 90 Ų strongly correlate with blood-brain barrier (BBB) permeability[4].
Hydrogen Bond Donors (HBD) 1Provided exclusively by the C5-hydroxymethyl group.
Hydrogen Bond Acceptors (HBA) 4Provided by the isoxazole N/O, ethoxy O, and hydroxyl O.
Rule of Five Violations 0Indicates excellent theoretical oral absorption and pharmacokinetic viability.

Experimental Methodology: Regioselective Synthesis

The most robust and broadly researched pathway for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne[5]. The following self-validating protocol details the synthesis of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

Phase 1: Oxime Formation
  • Reaction: Dissolve 4-ethoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Causality: Sodium acetate acts as a mild base to buffer the system and liberate free hydroxylamine from its hydrochloride salt. This drives the rapid nucleophilic attack on the aldehyde carbonyl, forming 4-ethoxybenzaldehyde oxime.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/EtOAc eluent. The complete disappearance of the UV-active aldehyde starting material confirms phase completion.

Phase 2: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition
  • Activation: Dissolve the isolated oxime (1.0 eq) in anhydrous tetrahydrofuran (THF). Add N-chlorosuccinimide (NCS) (1.1 eq) and stir for 1 hour to generate the hydroximoyl chloride intermediate.

  • Cycloaddition: Add propargyl alcohol (1.5 eq) to the mixture. Dropwise, add triethylamine (Et₃N) (1.5 eq) over a period of 30 minutes.

  • Causality: Et₃N induces the dehydrohalogenation of the hydroximoyl chloride, generating the highly reactive 4-ethoxybenzonitrile oxide in situ[6]. Propargyl alcohol acts as the dipolarophile. The terminal nature of the alkyne and the electronic effects of the adjacent alcohol direct the cycloaddition regioselectively, placing the hydroxymethyl group exclusively at the C5 position[3].

  • Validation (Quality Control): Purify the crude product via silica gel column chromatography. Confirm the regiochemistry via ¹H-NMR spectroscopy; the diagnostic C4-H proton of the newly formed isoxazole ring must appear as a distinct, isolated singlet at approximately δ 6.5 - 6.7 ppm.

Mechanistic Pathway Visualization

The logical flow of the 1,3-dipolar cycloaddition is mapped below, illustrating the transformation from the benzaldehyde precursor to the final functionalized isoxazole scaffold.

G A 4-Ethoxybenzaldehyde (Starting Material) B 4-Ethoxybenzaldehyde Oxime (Intermediate) A->B NH2OH·HCl NaOAc C 4-Ethoxybenzonitrile Oxide (Reactive Dipole) B->C NCS, Et3N (Dehydrohalogenation) E [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol (Target Scaffold) C->E [3+2] Cycloaddition D Propargyl Alcohol (Dipolarophile) D->E Regioselective Trapping

Mechanistic workflow of the regioselective 1,3-dipolar cycloaddition yielding the target isoxazole.

Applications in Drug Development

The [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol scaffold is highly prized in contemporary drug discovery. Isoxazoles are frequently deployed as bioisosteres for amides and esters, improving metabolic stability while maintaining critical hydrogen-bonding networks required for target affinity[1]. Furthermore, derivatives containing the 4-ethoxyphenyl-isoxazole motif have been actively patented and investigated as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and Phosphodiesterase 4 (PDE4) inhibitors, highlighting their immense potential in treating inflammatory, ocular, and respiratory diseases[2].

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC (nih.gov). URL: [Link]

  • 2-[5-(3-Methoxyphenyl)-1,3-oxazol-2-yl]ethanol - PubChem (nih.gov). URL: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC (nih.gov). URL:[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. URL: [Link]

  • US20240199623A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINES AS CFTR MODULATORS - Google Patents.

Sources

Exploratory

A Technical Guide to the In Vitro Mechanism of Action of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol: A Framework for Investigation

Authored for Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This five-membered aromatic heterocycle, containing adjacent nitrogen and oxygen atoms, often imparts favorable physicochemical properties that enhance both the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The compound [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is a representative of this versatile class. While specific literature detailing its unique mechanism of action is nascent, its structural motifs—the 3-aryl-isoxazole core—strongly suggest a range of plausible biological activities based on extensive research into analogous structures.

This guide provides an in-depth framework for elucidating the in vitro mechanism of action of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol and related isoxazole derivatives. It synthesizes established findings for this chemical class and presents the experimental workflows required to systematically investigate its potential therapeutic effects.

Part 1: Postulated Biological Activities and Mechanistic Pathways

The isoxazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological effects, including anti-inflammatory, anticancer, antioxidant, and immunomodulatory activities.[2][3][4][5]

Anti-Inflammatory and Analgesic Potential via Cyclooxygenase (COX) Inhibition

A significant number of isoxazole derivatives exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[4] Some compounds exhibit selectivity for COX-2, the inducible isoform associated with inflammation, over the constitutively expressed COX-1, which is involved in gastrointestinal and platelet homeostasis. This selectivity is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).

Key Molecular Targets:

  • Cyclooxygenase-1 (COX-1)

  • Cyclooxygenase-2 (COX-2)

Anticancer Activity: A Multi-Targeted Approach

Isoxazole-containing molecules have shown considerable promise in oncology by targeting various hallmarks of cancer.[1] Their mechanisms are diverse and often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Plausible Anticancer Mechanisms:

  • Inhibition of Heat Shock Protein 90 (HSP90): Some isoxazole derivatives function as HSP90 inhibitors. HSP90 is a molecular chaperone essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these "client" proteins, triggering cell cycle arrest and apoptosis.[6]

  • Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of cancer cell survival and inflammation.[1] Isoxazole compounds can modulate this pathway, leading to the downregulation of anti-apoptotic proteins and the induction of programmed cell death.[1]

  • Induction of Apoptosis: A common endpoint for many anticancer agents is the induction of apoptosis. Isoxazole derivatives can initiate this process through the activation of caspases, a family of proteases that execute the apoptotic program.[2]

The following diagram illustrates a potential signaling pathway for an isoxazole derivative targeting the NF-κB pathway to induce apoptosis.

G isoxazole [3-(4-Ethoxyphenyl)-1,2- oxazol-5-yl]methanol IKK IKK Complex isoxazole->IKK Inhibition caspases Caspase Activation isoxazole->caspases Induction IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm nucleus Nucleus NFkB->nucleus Translocation genes Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) NFkB->genes Activates Transcription apoptosis Apoptosis genes->apoptosis Inhibition caspases->apoptosis

Caption: Putative NF-κB signaling pathway modulated by an isoxazole derivative.

Antioxidant Properties

Several studies have reported the antioxidant potential of isoxazole derivatives, which are capable of scavenging free radicals.[7][8] This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[7]

Immunomodulatory Effects

The isoxazole scaffold is also found in compounds with immunomodulatory properties, capable of either suppressing or stimulating immune responses.[2][9] For instance, certain derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines like TNF-α.[2]

Part 2: In Vitro Experimental Protocols

To determine the specific mechanism of action of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, a systematic series of in vitro assays is required.

Workflow for Assessing Anti-Inflammatory Activity

G start Start: Compound Synthesis & Characterization cox_assay In Vitro COX-1/COX-2 Enzyme Inhibition Assay start->cox_assay ic50 Determine IC50 Values for COX-1 and COX-2 cox_assay->ic50 selectivity Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) ic50->selectivity end Conclusion: Potency & Selectivity Profile selectivity->end

Caption: Experimental workflow for evaluating COX inhibition.

Protocol: In Vitro COX Enzyme Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

  • Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and a reference inhibitor (e.g., Celecoxib).[4]

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well containing buffer.

    • Add the test compound dilutions to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes).

    • Stop the reaction and measure the product (prostaglandin H2 or a downstream product) using the detection kit and a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Assessing Anticancer Activity

Protocol: MTT Assay for Cell Viability and Cytotoxicity

  • Objective: To assess the cytotoxic effects of the compound on cancer cell lines.[1]

  • Materials: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), complete cell culture medium, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).[1]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol: Caspase Activity Assay

  • Objective: To quantify the activation of key executioner caspases (e.g., Caspase-3/7) as an indicator of apoptosis.

  • Materials: Cancer cell line, test compound, commercial Caspase-Glo® 3/7 Assay kit (or similar).

  • Procedure:

    • Seed and treat cells with the test compound as described in the MTT assay.

    • After the treatment period, add the Caspase-Glo® reagent to each well.

    • Incubate at room temperature to allow for cell lysis and the caspase-mediated cleavage of a luminogenic substrate.

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of active caspase.

    • Analyze the data to determine the fold-increase in caspase activity compared to untreated controls.

Part 3: Quantitative Data Summary

While specific data for [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is unavailable, research on analogous compounds provides expected ranges for in vitro activity. The table below presents hypothetical data to illustrate how results should be structured.

Assay Target/Cell Line Parameter Hypothetical Value Reference Compound Reference Value
COX InhibitionRecombinant hCOX-1IC508.5 µMCelecoxib15 µM
COX InhibitionRecombinant hCOX-2IC500.9 µMCelecoxib0.04 µM
CytotoxicityMCF-7 (Breast Cancer)IC505.2 µMDoxorubicin0.8 µM
CytotoxicityA549 (Lung Cancer)IC5012.1 µMDoxorubicin1.2 µM
Apoptosis InductionJurkat CellsCaspase-3/7 Activation4.5-fold increaseStaurosporine8-fold increase
Antioxidant ActivityDPPH ScavengingIC5025 µMTrolox3.1 µg/ml[7]

Conclusion

The compound [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol belongs to the isoxazole class, a family of heterocyclic compounds with a rich history of diverse pharmacological activities. Based on extensive precedent, its mechanism of action is likely to involve the modulation of key pathways in inflammation, cancer, or immune response. The experimental framework provided in this guide offers a robust, step-by-step approach to systematically investigate these potential mechanisms in vitro. By employing these validated protocols, researchers can effectively elucidate the compound's biological activity, determine its potency and selectivity, and pave the way for further preclinical and clinical development.

References

  • Ahmed, S., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Piven, Y. A., et al. (2021). A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Journal of Molecular Structure. Available at: [Link]

  • Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Molecules. Available at: [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available at: [Link]

  • Kumar, M. & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Zimecki, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available at: [Link]

  • Kumar, M. & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Foundational

pharmacokinetics and bioavailability of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Assessment of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol A Note to the Reader: As of the current date, there is no publicly available s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Bioavailability Assessment of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

A Note to the Reader: As of the current date, there is no publicly available scientific literature detailing the pharmacokinetic and bioavailability profile of the specific molecule, [3--(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol. This guide, therefore, is presented from the perspective of a Senior Application Scientist outlining a comprehensive, field-proven strategy for the preclinical characterization of this novel chemical entity, hereafter referred to as "Compound X." This document serves as a robust framework for researchers, scientists, and drug development professionals to design and execute the necessary studies to elucidate its pharmacokinetic properties.

Introduction: Setting the Stage for a Novel Chemical Entity

The journey of a new chemical entity (NCE) from the laboratory bench to a potential therapeutic is a rigorous one, with early preclinical assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties being a critical determinant of success.[1][2][3][4][5] Compound X, [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, with its isoxazole core, presents a unique structural motif that necessitates a thorough investigation of its pharmacokinetic (PK) behavior to forecast its in vivo performance and guide further development.

This guide provides a comprehensive, multi-faceted approach to systematically evaluate the PK and bioavailability of Compound X. We will delve into the causality behind experimental choices, providing detailed protocols for a suite of in vitro and in vivo assays designed to build a complete ADME profile.

The Strategic Workflow for Preclinical PK Assessment

A successful preclinical PK program is not a linear path but an iterative process of hypothesis testing and data integration. The workflow is designed to de-risk the compound at each stage, starting with high-throughput in vitro assays before committing to resource-intensive in vivo studies.[5][6][7]

Preclinical_PK_Workflow cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Data Integration & Modeling iv_physchem Physicochemical Characterization iv_absorption Absorption & Permeability (e.g., Caco-2 Assay) iv_physchem->iv_absorption iv_metabolism Metabolic Stability (Microsomes, Hepatocytes) iv_physchem->iv_metabolism po_pk Oral Pharmacokinetics (e.g., Rat) iv_absorption->po_pk iv_pk IV Pharmacokinetics (e.g., Rat) iv_metabolism->iv_pk iv_metabolism->po_pk ivive In Vitro-In Vivo Extrapolation (IVIVE) iv_metabolism->ivive iv_ppb Plasma Protein Binding iv_ppb->iv_pk iv_cyp CYP450 Inhibition & Phenotyping iv_cyp->po_pk bioavailability Bioavailability Calculation iv_pk->bioavailability po_pk->bioavailability pkpd_modeling PK/PD Modeling bioavailability->pkpd_modeling ivive->pkpd_modeling

Caption: A strategic workflow for the preclinical pharmacokinetic evaluation of a novel compound.

Phase 1: Foundational In Vitro ADME Profiling

The initial phase focuses on cost-effective, high-throughput in vitro assays to identify potential liabilities early in the drug discovery process.[2][3][8]

Intestinal Permeability Assessment: The Caco-2 Assay

Causality: Oral administration is the most common and preferred route for drugs. Therefore, understanding a compound's ability to cross the intestinal epithelium is paramount. The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal barrier, providing predictive insights into oral absorption.[9][10][11]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay Execution:

    • Apical to Basolateral (A-B) Transport: Compound X is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side over a 2-hour period.[9]

    • Basolateral to Apical (B-A) Transport: Compound X is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side over a 2-hour period.[9]

  • Quantification: The concentration of Compound X in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[11]

Metabolic Stability: Predicting Hepatic Clearance

Causality: The liver is the primary site of drug metabolism, which significantly impacts a drug's half-life and oral bioavailability.[12] The microsomal stability assay provides a measure of in vitro intrinsic clearance, helping to predict in vivo hepatic clearance.[12][13][14][15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Compound X (typically at 1 µM) is incubated with liver microsomes (from human and relevant preclinical species like rat) and the essential cofactor NADPH at 37°C.[15]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15] The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of Compound X at each time point is determined by LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]

Plasma Protein Binding (PPB)

Causality: Only the unbound fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[16] High plasma protein binding can limit a drug's efficacy and distribution. Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug (fu).[17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation: Compound X is added to plasma from different species (human, rat).

  • Dialysis: The plasma is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer solution in the other chamber. The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[16][18]

  • Quantification: The concentration of Compound X in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition Assay

Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[19][20][21] It's crucial to assess if Compound X inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to predict its DDI potential.[22]

Experimental Protocol: CYP Inhibition (IC50) Assay

  • System: Human liver microsomes are used as the source of CYP enzymes.

  • Incubation: A specific probe substrate for each CYP isoform is incubated with the microsomes in the presence of varying concentrations of Compound X.

  • Metabolite Quantification: The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of Compound X that causes 50% inhibition of the enzyme activity (IC50) is determined.[23]

Phase 2: Definitive In Vivo Pharmacokinetic Studies

Following a favorable in vitro profile, in vivo studies are conducted to understand how Compound X behaves in a whole organism.[24][25][26][27] Rodent models, typically rats, are commonly used for initial PK studies.[25][26]

Intravenous (IV) Pharmacokinetic Study

Causality: IV administration provides direct entry into the systemic circulation, allowing for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½) without the complexities of absorption.[28]

Experimental Protocol: Rat IV PK Study

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to facilitate blood sampling.

  • Dosing: Compound X is administered as a single bolus injection via the tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[29]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS method.

Oral (PO) Pharmacokinetic Study

Causality: This study is essential to determine the rate and extent of oral absorption and to calculate oral bioavailability.[7]

Experimental Protocol: Rat PO PK Study

  • Animal Model and Dosing: Similar to the IV study, but Compound X is administered via oral gavage.

  • Sampling and Analysis: Blood sampling, processing, and bioanalysis are performed as described for the IV study.

Bioanalytical Method Validation: The Cornerstone of Reliable Data

Causality: The reliability of PK data is entirely dependent on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices. Regulatory agencies like the FDA have stringent guidelines for method validation.[30][31][32][33][34]

A full validation should be conducted according to FDA or ICH M10 guidelines and must assess:[30][32]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Stability (in matrix and stock solutions)

  • Matrix Effect

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

Data from the in vivo studies are analyzed using non-compartmental analysis (NCA) to derive key PK parameters.

Table 1: Hypothetical Pharmacokinetic Parameters for Compound X in Rats

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)Unit
Cmax1500850ng/mL
Tmax0.081.0h
AUC(0-inf)320012800h*ng/mL
4.54.8h
CL5.2-mL/min/kg
Vdss1.8-L/kg
Absolute Bioavailability (F%) Calculation

Absolute bioavailability is a critical parameter that defines the fraction of an orally administered dose that reaches the systemic circulation unchanged.[28][35][36] It is calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral study to that from the IV study.[28]

Formula: F(%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Using the hypothetical data from Table 1: F(%) = (12800 / 10) / (3200 / 1) * 100 = 40%

An absolute bioavailability of 40% would be considered moderate and may be acceptable for further development, depending on the therapeutic target and potency of Compound X.

In Vitro-In Vivo Extrapolation (IVIVE)

Causality: IVIVE is a mathematical approach to predict in vivo PK properties from in vitro data.[37][38][39][40] For instance, in vitro intrinsic clearance from the microsomal stability assay can be scaled to predict in vivo hepatic clearance.[38][41] This allows for early predictions of human PK and helps in understanding the mechanisms of drug disposition.

IVIVE_Process in_vitro_cl In Vitro CLint (Microsomes/Hepatocytes) predicted_cl_h Predicted Hepatic Clearance (CLh) in_vitro_cl->predicted_cl_h Scaling scaling_factors Scaling Factors (e.g., MPPGL, Liver Weight) scaling_factors->predicted_cl_h fu_inc Fraction Unbound in Incubation (fu,inc) fu_inc->predicted_cl_h Correction fu_p Fraction Unbound in Plasma (fu,p) fu_p->predicted_cl_h Well-Stirred Model liver_blood_flow Liver Blood Flow (Qh) liver_blood_flow->predicted_cl_h in_vivo_cl Observed In Vivo Clearance (CL) predicted_cl_h->in_vivo_cl Comparison

Caption: The process of In Vitro-In Vivo Extrapolation (IVIVE) for predicting hepatic clearance.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically-grounded approach to characterize the pharmacokinetics and bioavailability of a novel compound, [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol. By integrating in vitro ADME assays with definitive in vivo studies, a comprehensive PK profile can be established.

The resulting data package, including permeability, metabolic stability, plasma protein binding, DDI potential, and key in vivo PK parameters, will be instrumental in making informed decisions about the progression of Compound X as a drug candidate. Future work would involve metabolite identification studies, pharmacokinetic studies in non-rodent species, and the development of a robust PK/PD model to link exposure to efficacy.[6]

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Frontage Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • KCAS Bio. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Pang, K. S. (2012). The stable isotope method for determining absolute bioavailability. Journal of Pharmacokinetics and Pharmacodynamics, 39(6), 589-601.
  • European Commission Joint Research Centre. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro to in vivo extrapolation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Benet, L. Z., & Sodhi, J. K. (2021). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE)
  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Frontiers. (2022, April 12). Application of an Accessible Interface for Pharmacokinetic Modeling and In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioavailability. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro–in vivo extrapolation (IVIVE) scheme where an in vitro.... Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Veng-Pedersen, P. (1985). Novel method of calculating absolute bioavailability in nonlinear pharmacokinetics. Journal of Pharmaceutical Sciences, 74(1), 90-93.
  • Slideshare. (n.d.). Bioavailability, absolute bioavalability, relative bioavailability, Purpose of bioavailability, Methods of assesing bioavailability. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • EUPATI Open Classroom. (n.d.). Key Principles of Pharmacology: Bioavailability. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Cytochrome P450 Protocols (pp. 165-177). Springer US.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 43(8), 1232-1240.
  • Prisys Biotechnology. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Retrieved from [Link]

  • Rajamanickam, M. V., et al. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research.
  • Porsolt. (n.d.). Preclinical Pharmacokinetics Services (pK). Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol as a Versatile Precursor for the Synthesis of Novel Isoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide on the strategic use of [3-(4-ethoxyphenyl)-1,2-oxazol-5-yl]methanol as a foundational building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide on the strategic use of [3-(4-ethoxyphenyl)-1,2-oxazol-5-yl]methanol as a foundational building block for creating a diverse library of novel isoxazole derivatives. We will explore its synthesis, key reactive sites, and provide detailed protocols for its conversion into advanced intermediates and biologically active compounds. The isoxazole scaffold is a privileged structure in medicinal chemistry, and this precursor offers a reliable entry point for developing new chemical entities with potential therapeutic applications.[1][2][3][4]

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[4][5][6] Its prevalence stems from a combination of favorable properties:

  • Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.

  • Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, such as esters and amides, allowing for the fine-tuning of a molecule's physicochemical properties.

  • Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4][7]

Our focus, [3-(4-ethoxyphenyl)-1,2-oxazol-5-yl]methanol , is a strategically designed precursor. The 3-aryl substitution provides a core structure common in many biologically active isoxazoles, while the 5-hydroxymethyl group serves as a versatile chemical handle for introducing molecular diversity.

Synthesis of the Precursor

The most common and efficient method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[8][9][10] In the case of our precursor, this involves the reaction of a 4-ethoxybenzonitrile oxide with propargyl alcohol.

Workflow for Precursor Synthesis

Sources

Application

Application Note: Preclinical In Vivo Evaluation of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol Derivatives

Introduction & Mechanistic Rationale The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold in medicinal chemistry, historically serving as the core pharmacophore for numerous non-steroidal anti-inflammat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold in medicinal chemistry, historically serving as the core pharmacophore for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and immunomodulators [1]. Specifically, [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol and its derivatives represent a highly promising class of targeted anti-inflammatory agents.

Structure-Activity Relationship (SAR) Causality:

  • The 3-(4-Ethoxyphenyl) Moiety: The para-ethoxy substitution on the phenyl ring provides optimal lipophilicity (LogP) and steric bulk to anchor the molecule within the hydrophobic side-pocket of the Cyclooxygenase-2 (COX-2) enzyme or PDE4 binding sites.

  • The 1,2-Oxazole Core: Provides the necessary geometric rigidity to orient the functional groups at the 3- and 5-positions precisely 120–144 degrees apart, mimicking the transition state of arachidonic acid.

  • The 5-Hydroxymethyl Group (-CH₂OH): Unlike traditional methyl or trifluoromethyl substituents [3], the hydroxymethyl group acts as a critical hydrogen-bond donor/acceptor. This interaction is essential for binding to polar residues (e.g., Arg120 or Tyr355 in COX-2), though it introduces specific pharmacokinetic liabilities (susceptibility to alcohol dehydrogenases) that must be carefully monitored in vivo [2].

Mandatory Visualization: Mechanism & Workflow

The following diagram illustrates the pharmacological intervention point of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol derivatives within the arachidonic acid inflammatory cascade, directly linking the biochemical mechanism to the in vivo macroscopic readout.

G Stimulus Inflammatory Stimulus (λ-Carrageenan) AA Arachidonic Acid Release Stimulus->AA PLA2 Activation COX2 COX-2 Enzyme Upregulation AA->COX2 PGE2 Prostaglandin E2 (Edema & Hyperalgesia) COX2->PGE2 Catalysis Readout In Vivo Readout (Paw Volume Reduction) PGE2->Readout Induces Edema Drug [3-(4-Ethoxyphenyl)- 1,2-oxazol-5-yl]methanol Drug->COX2 Competitive Inhibition

Mechanism of action and in vivo readout for 1,2-oxazole derivatives in acute inflammation.

In Vivo Testing Protocols

To establish a self-validating preclinical profile, the evaluation of these derivatives must encompass both acute efficacy and systemic pharmacokinetic (PK) profiling.

Protocol A: Acute Efficacy via λ-Carrageenan-Induced Paw Edema

Rationale: Intraplantar injection of λ-carrageenan induces a biphasic edema. The early phase (0–2h) is driven by histamine and serotonin, while the late phase (3–5h) is strictly mediated by COX-2 derived prostaglandins. Measuring the 3–5h window isolates the specific efficacy of the isoxazole derivative.

Materials & Reagents:

  • Male Sprague-Dawley rats (180–220 g).

  • Test Compound: [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol derivative.

  • Vehicle: 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) + 0.1% Tween-80 in dH₂O.

  • Inflammatory Agent: 1% λ-carrageenan in sterile saline.

  • Equipment: Digital Plethysmometer (Ugo Basile).

Step-by-Step Methodology:

  • Acclimatization & Blinding: Acclimate rats for 7 days. Randomize into 4 groups (n=8/group): Vehicle Control, Positive Control (e.g., Celecoxib 10 mg/kg), Low Dose Test Compound (5 mg/kg), and High Dose Test Compound (20 mg/kg). Ensure the operator performing measurements is blinded to the treatment groups.

  • Baseline Measurement ( V0​ ): Measure the basal volume of the right hind paw of each rat using the plethysmometer by submersing the paw up to the lateral malleolus.

  • Dosing: Administer the test compounds and controls via oral gavage (p.o.) at a volume of 10 mL/kg.

  • Induction (t = 0): Exactly 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar tissue of the right hind paw.

  • Temporal Readouts ( Vt​ ): Measure paw volumes at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (ΔV_treated / ΔV_vehicle)] × 100, where ΔV = Vt​

    V0​ .
Protocol B: Pharmacokinetic (PK) & Metabolic Profiling

Rationale: The 5-hydroxymethyl group is a known metabolic soft spot. It can undergo rapid Phase II glucuronidation or oxidation to a carboxylic acid. A robust LC-MS/MS PK protocol is required to determine if the in vivo half-life supports once-daily dosing.

Step-by-Step Methodology:

  • Cannulation: Use jugular vein-cannulated C57BL/6 mice (n=3 per route/timepoint) to minimize stress-induced physiological changes during serial sampling.

  • Administration:

    • Intravenous (IV): 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Oral (PO): 10 mg/kg formulated in 0.5% CMC-Na.

  • Serial Blood Sampling: Draw 50 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood to K₂EDTA tubes, centrifuge at 4,000 × g for 10 min at 4°C to separate plasma. Protein crash 20 µL of plasma with 100 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Quantify the parent compound and screen for the oxidized metabolite (isoxazole-5-carboxylic acid) using a C18 column coupled to a triple quadrupole mass spectrometer in positive MRM mode.

Data Presentation & Interpretation

To facilitate rapid decision-making, quantitative data from the above protocols should be aggregated into a standardized matrix. Below is a representative data structure expected for a highly optimized [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol derivative.

ParameterAssay / ModelRepresentative ValueInterpretation / Causality
ED₅₀ (Anti-inflammatory) Carrageenan Paw Edema (Rat)6.2 mg/kg (p.o.)Potent late-phase inhibition indicates strong target engagement with COX-2/PGE2 pathways.
Tmax PK Profiling (Mouse, PO)1.5 HoursModerate absorption rate; typical for lipophilic molecules formulated in CMC-Na suspensions.
Cmax PK Profiling (Mouse, PO)1,450 ng/mLExcellent systemic exposure, well above the predicted in vitro IC₅₀.
Half-life (t₁/₂) PK Profiling (Mouse, IV)3.8 HoursSuggests moderate metabolic turnover of the hydroxymethyl group; suitable for BID dosing.
Bioavailability (F%) PK Profiling (IV vs PO)68%High oral bioavailability confirms the ethoxyphenyl group provides sufficient lipophilicity for gut permeation.

References

  • Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Source: Biological and Molecular Chemistry URL: [Link]

  • Title: Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids Source: Indian Journal of Chemistry B / PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Method

Application Note: Catalytic High-Yield Synthesis of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the regioselective synthesis of the 3,5-disubstituted isoxazole core usi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the regioselective synthesis of the 3,5-disubstituted isoxazole core using Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC).

Mechanistic Rationale: Overcoming Regiochemical Ambiguity

Isoxazoles are privileged scaffolds in medicinal chemistry, offering profound metabolic stability and unique hydrogen-bonding profiles[1]. However, the classical thermal 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes is notoriously problematic. Because the HOMO-LUMO energy gaps for the two possible transition states are nearly identical, thermal conditions yield an inseparable mixture of 3,5- and 3,4-disubstituted isoxazoles[2].

To bypass this limitation and synthesize [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol with absolute regiocontrol, we employ a Cu(I)-catalyzed [3+2] cycloaddition (CuANOC) [1]. The causality behind this choice is rooted in transition-metal kinetics:

  • Metallacycle Formation: Cu(I) inserts into the terminal alkyne (propargyl alcohol) to form a highly reactive copper acetylide intermediate[2].

  • Dipole Coordination: The in situ generated 4-ethoxybenzonitrile oxide coordinates to the copper center, forming an unprecedented 6-membered metallacycle[2].

  • Reductive Elimination: This intermediate undergoes rapid reductive elimination to yield exclusively the 3,5-disubstituted isoxazole, effectively lowering the activation energy barrier and locking the regiochemistry to >99:1[2].

Furthermore, direct oxidation of oximes often leads to self-dimerization into inactive furoxans. To prevent this, our protocol utilizes a stepwise approach: N-chlorosuccinimide (NCS) converts 4-ethoxybenzaldehyde oxime to the corresponding hydroximoyl chloride[3]. A mild base (Et₃N) is then used to slowly dehydrohalogenate the intermediate, keeping the steady-state concentration of the nitrile oxide exceptionally low and favoring cross-cycloaddition over dimerization[3].

Reaction Pathway Visualization

CuANOC_Pathway Oxime 4-Ethoxybenzaldehyde Oxime Chloride Hydroximoyl Chloride Oxime->Chloride NCS, DMF Chlorination Dipole Nitrile Oxide (In situ) Chloride->Dipole Et3N (Base) Dehydrohalogenation Product [3-(4-Ethoxyphenyl)- 1,2-oxazol-5-yl]methanol Dipole->Product [3+2] Cycloaddition Alkyne Propargyl Alcohol + Cu(I) Alkyne->Product CuANOC Mechanism

Caption: Workflow for the Cu(I)-catalyzed synthesis of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

Quantitative Catalyst Evaluation

The choice of the catalytic system dictates both the yield and the purity of the final API intermediate. The table below summarizes the quantitative superiority of the aqueous Cu(I) system over thermal and organic-soluble copper variants.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (3,5 : 3,4)
None (Thermal) Toluene110244555:45
CuI / Et₃N THF251282>99:1
CuSO₄ / Na Ascorbate t-BuOH:H₂O (1:1)25694 >99:1

Data Insight: The t-BuOH:H₂O solvent system accelerates the reaction because the protic, highly polar environment stabilizes the highly polarized transition state of the metallacycle, while Sodium Ascorbate ensures a constant regeneration of the active Cu(I) species from any oxidized Cu(II)[1].

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system; visual and chromatographic checkpoints are embedded to ensure reaction fidelity before proceeding to the next step.

Step 1: Synthesis of 4-Ethoxy-N-hydroxybenzimidoyl Chloride

Causality: Isolating the hydroximoyl chloride prevents the oxime from interfering with the Cu(I) catalyst in the subsequent step.

  • Initiation: Dissolve 4-ethoxybenzaldehyde oxime (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL) at room temperature.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 eq) in three equal portions over 15 minutes to control the exotherm.

  • Self-Validation Checkpoint 1 (Visual & TLC): The reaction mixture will transition from colorless to a distinct pale yellow. Monitor via TLC (Hexane:EtOAc 4:1). The oxime starting material will disappear, replaced by a new, higher Rf spot corresponding to the imidoyl chloride.

  • Workup: Pour the mixture into ice water (100 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude pale-yellow solid immediately.

Step 2: CuANOC Generation of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

Causality: Slow addition of the base ensures the nitrile oxide is consumed by the copper-acetylide complex as fast as it is generated, preventing furoxan formation[3].

  • Catalyst Activation: In a 100 mL round-bottom flask, dissolve propargyl alcohol (12.0 mmol, 1.2 eq) in a 1:1 mixture of t-BuOH and H₂O (30 mL). Add CuSO₄·5H₂O (0.5 mmol, 5 mol%) followed by Sodium Ascorbate (1.0 mmol, 10 mol%).

  • Self-Validation Checkpoint 2 (Visual): Upon addition of Sodium Ascorbate, the solution must rapidly change from a clear blue (Cu²⁺) to a cloudy pale yellow/greenish suspension. Do not proceed if the solution remains blue; this indicates failed reduction to the active Cu(I) species.

  • Reagent Integration: Dissolve the crude hydroximoyl chloride from Step 1 in t-BuOH (10 mL) and add it to the active catalyst suspension.

  • Dipole Generation: Add Triethylamine (Et₃N) (12.0 mmol, 1.2 eq) dropwise over 30 minutes via a syringe pump at room temperature.

  • Reaction Maturation: Stir the mixture vigorously for 6 hours at 25 °C.

  • Self-Validation Checkpoint 3 (TLC): Check the reaction progress (Hexane:EtOAc 2:1). The product will appear as a highly UV-active spot at an intermediate Rf, well separated from the non-UV-active propargyl alcohol.

  • Purification: Quench with saturated aqueous NH₄Cl (to complex the copper), extract with EtOAc, dry, and purify via flash column chromatography to yield the target 1,2-oxazole as a crystalline white solid.

References

  • Title: Copper-Catalyzed Isoxazole Synthesis: Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines.
  • Source: organic-chemistry.
  • Source: eresearchco.
  • Source: benchchem.

Sources

Application

Application Notes and Protocols for the Formulation of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol in Drug Delivery

Introduction: Unlocking the Therapeutic Potential of a Promising Isoxazole Derivative [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is a novel heterocyclic compound belonging to the isoxazole class of molecules. The oxazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Promising Isoxazole Derivative

[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is a novel heterocyclic compound belonging to the isoxazole class of molecules. The oxazole scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties[1][2][3][4]. While the specific therapeutic applications of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol are still under investigation, its structural similarity to other bioactive isoxazole derivatives, such as [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol, suggests significant therapeutic potential[5].

However, a critical challenge in the development of many new chemical entities, particularly those with complex aromatic structures like isoxazoles, is their poor aqueous solubility. It is estimated that over 40% of newly discovered drugs are poorly water-soluble, which can lead to low and erratic oral bioavailability, hindering their clinical utility[6][7][8]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome the anticipated solubility challenges of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, thereby enabling its effective delivery and therapeutic action.

Pre-formulation Assessment: The Blueprint for Rational Formulation Design

Before embarking on complex formulation development, a thorough pre-formulation investigation is paramount. These initial studies provide essential data on the physicochemical properties of the active pharmaceutical ingredient (API), which in turn dictates the most appropriate formulation strategies.[9]

Key pre-formulation parameters to investigate for [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol include:

  • Aqueous Solubility: Determining the solubility in water and relevant physiological buffers (e.g., pH 1.2, 4.5, and 6.8) is the first step in classifying the compound's solubility characteristics.

  • LogP (Octanol-Water Partition Coefficient): This parameter provides an indication of the drug's lipophilicity and its potential for membrane permeation.

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are crucial for identifying the crystalline form, polymorphism, and thermal stability of the API.[9][10][11] These properties can significantly impact solubility and dissolution rates.

  • Excipient Compatibility: Assessing the compatibility of the API with a range of commonly used pharmaceutical excipients is necessary to prevent any potential physical or chemical interactions that could compromise the stability and performance of the final dosage form.[9]

Based on the structural characteristics of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, it is anticipated to be a poorly water-soluble, or "brick-dust," molecule. The following sections detail several advanced formulation techniques that are particularly well-suited to address this challenge.

Advanced Formulation Strategies for Enhancing Bioavailability

The selection of an appropriate formulation strategy is contingent on the specific physicochemical properties of the drug and the desired therapeutic outcome. For poorly soluble compounds like [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, the primary goal is to enhance the dissolution rate and/or solubility to improve absorption.[12][13]

Nanonization: Increasing Surface Area for Enhanced Dissolution

Principle: Nanonization involves reducing the particle size of the drug to the sub-micron or nanometer range.[14] According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area.[6][14] By dramatically increasing the surface area, nanonization can significantly enhance the dissolution velocity and, consequently, the oral bioavailability of poorly soluble drugs.[14][15]

Workflow for Nanosuspension Preparation:

cluster_prep Preparation of Pre-suspension cluster_milling High-Energy Media Milling cluster_post Post-Processing API [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol Dispersion High-Shear Mixing API->Dispersion Stabilizer Polymeric/Surfactant Stabilizer Solution Stabilizer->Dispersion Milling Wet Media Milling Dispersion->Milling Nanosuspension Stable Nanosuspension Milling->Nanosuspension Drying Spray Drying / Lyophilization Nanosuspension->Drying SolidDosage Solid Dosage Form (Tablets/Capsules) Drying->SolidDosage

Caption: Workflow for Nanosuspension Formulation.

Protocol for Nanosuspension Formulation by Media Milling:

  • Preparation of Stabilizer Solution: Dissolve a suitable polymeric stabilizer (e.g., hydroxypropyl methylcellulose, HPMC) and/or a surfactant (e.g., Tween 80) in purified water.[15][16] The concentration of the stabilizer typically ranges from 1-10% w/v for polymers and <2% w/v for surfactants.[15]

  • Preparation of Pre-suspension: Disperse a known amount of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol in the stabilizer solution using a high-shear mixer to form a homogenous pre-suspension.

  • High-Energy Media Milling: Introduce the pre-suspension into a pearl mill containing milling media (e.g., zirconium oxide beads).[16] The high-energy impact and shear forces generated during milling will break down the drug crystals into nanoparticles.

  • Particle Size Analysis: Monitor the particle size reduction process by periodically taking samples and analyzing them using dynamic light scattering (DLS). Continue milling until the desired particle size distribution is achieved (typically < 1 µm).

  • Post-Processing: The resulting nanosuspension can be used as a liquid dosage form or further processed into a solid dosage form by spray drying or lyophilization to enhance long-term stability.[17]

Liposomal Encapsulation: Harnessing Lipid Bilayers for Hydrophobic Drug Delivery

Principle: Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic drugs.[18] For a lipophilic compound like [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, the drug molecules are incorporated into the phospholipid bilayer membrane. This encapsulation can protect the drug from degradation, improve its solubility, and facilitate its transport across biological membranes.

Workflow for Liposome Preparation by Thin-Film Hydration:

cluster_film Thin-Film Formation cluster_hydration Hydration & Vesicle Formation cluster_sizing Size Reduction Lipids Phospholipids + Cholesterol OrganicSolvent Dissolve in Organic Solvent (e.g., Chloroform) Lipids->OrganicSolvent API [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol API->OrganicSolvent Rotovap Rotary Evaporation OrganicSolvent->Rotovap ThinFilm Dry Lipid-Drug Film Rotovap->ThinFilm Vortexing Vortexing/Shaking ThinFilm->Vortexing AqueousPhase Hydration with Aqueous Buffer AqueousPhase->Vortexing MLVs Multilamellar Vesicles (MLVs) Vortexing->MLVs Extrusion Extrusion through Polycarbonate Membranes MLVs->Extrusion SUVs Small Unilamellar Vesicles (SUVs) Extrusion->SUVs

Caption: Workflow for Liposome Formulation.

Protocol for Liposome Formulation via Thin-Film Hydration:

  • Lipid Film Preparation: Dissolve [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, phospholipids (e.g., DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[19]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid-drug film on the inner wall of the flask.[19] Further dry the film under vacuum to remove any residual solvent.

  • Hydration: Hydrate the lipid-drug film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. This process will cause the lipid film to swell and form multilamellar vesicles (MLVs).[19]

  • Size Reduction (Extrusion): To obtain a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[19] This process will result in the formation of small unilamellar vesicles (SUVs).

Solid Dispersions: Creating Amorphous Systems for Enhanced Solubility

Principle: Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.[20] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the drug is converted from a crystalline to an amorphous state, which has a higher energy state and thus improved aqueous solubility and dissolution rate.[6][21][22]

Workflow for Solid Dispersion by Solvent Evaporation:

cluster_dissolution Dissolution cluster_evaporation Solvent Removal cluster_processing Post-Processing API [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol Solvent Common Organic Solvent API->Solvent Polymer Hydrophilic Polymer (e.g., PVP, HPMC) Polymer->Solvent Solution Homogeneous Solution Solvent->Solution Evaporation Solvent Evaporation (e.g., Spray Drying, Rotary Evaporation) Solution->Evaporation SolidDispersion Solid Dispersion Powder Evaporation->SolidDispersion MillingSieving Milling and Sieving SolidDispersion->MillingSieving FinalDosage Final Dosage Form (Tablets/Capsules) MillingSieving->FinalDosage

Caption: Workflow for Solid Dispersion Formulation.

Protocol for Solid Dispersion by Solvent Evaporation:

  • Dissolution: Dissolve both [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol and a hydrophilic carrier polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., ethanol, methanol, or a mixture thereof).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator or by spray drying.[6] The rapid removal of the solvent prevents the drug from crystallizing, resulting in a solid dispersion where the drug is molecularly dispersed in the polymer matrix.

  • Post-Processing: The resulting solid dispersion can be further processed by milling and sieving to obtain a powder with uniform particle size, which can then be formulated into tablets or capsules.

Cyclodextrin Complexation: Forming Inclusion Complexes for Improved Solubility

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[23][24][25] They can encapsulate poorly water-soluble drug molecules, like [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, within their cavity, forming an inclusion complex.[24][25] This complexation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[23][24][26]

Workflow for Cyclodextrin Inclusion Complex by Co-precipitation:

cluster_solution Solution Preparation cluster_complexation Complexation cluster_isolation Isolation of Complex API [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol in Organic Solvent Mixing Slow Addition & Stirring API->Mixing CD Cyclodextrin (e.g., HP-β-CD) in Aqueous Solution CD->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization ComplexPowder Inclusion Complex Powder Lyophilization->ComplexPowder

Caption: Workflow for Cyclodextrin Complexation.

Protocol for Cyclodextrin Inclusion Complex by Co-precipitation:

  • Solution Preparation: Prepare a solution of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol in a suitable organic solvent (e.g., acetone). Prepare a separate aqueous solution of a cyclodextrin derivative with enhanced solubility and low toxicity, such as 2-hydroxypropyl-β-cyclodextrin (2-HPβCD).[23]

  • Complexation: Slowly add the drug solution to the cyclodextrin solution with continuous stirring.[23] Allow the mixture to stir for an extended period (e.g., 6 hours) to facilitate the formation of the inclusion complex.

  • Isolation of the Complex: Remove the organic solvent by rotary evaporation.[23] The remaining aqueous solution is then lyophilized (freeze-dried) to obtain a solid powder of the inclusion complex.[23]

Characterization of Formulated Drug Delivery Systems

Thorough characterization of the developed formulations is essential to ensure their quality, stability, and performance.[10][27]

Table 1: Key Characterization Techniques for Different Formulations

Formulation TypeKey Characterization TechniquesParameters Measured
Nanosuspension Dynamic Light Scattering (DLS)[27], Scanning Electron Microscopy (SEM)[10][27]Particle size distribution, polydispersity index (PDI), particle morphology
Zeta Potential Analysis[19]Surface charge, stability of the suspension
X-ray Powder Diffraction (XRPD)[9][10]Crystalline state of the drug
Liposomes DLS[19][27], Transmission Electron Microscopy (TEM)[27]Vesicle size, PDI, morphology
Zeta Potential Analysis[19]Surface charge, stability
High-Performance Liquid Chromatography (HPLC)[11][27]Entrapment efficiency, drug loading
Solid Dispersion Differential Scanning Calorimetry (DSC)[9][10][20]Glass transition temperature, absence of drug melting peak (indicating amorphous state)
X-ray Powder Diffraction (XRPD)[9][10][20]Absence of crystallinity
Fourier-Transform Infrared Spectroscopy (FTIR)[20][27]Drug-polymer interactions
Cyclodextrin Complex Phase Solubility Studies[28]Stoichiometry of the complex, stability constant
Nuclear Magnetic Resonance (NMR) Spectroscopy[9][23]Confirmation of inclusion complex formation
Differential Scanning Calorimetry (DSC)[23]Thermal behavior of the complex

In Vitro Performance Testing: Assessing Drug Release

In vitro release testing (IVRT) is a critical tool for evaluating the performance of the developed formulations and for quality control.[29][30][31] The goal is to measure the rate and extent of drug release from the formulation under simulated physiological conditions.[31]

Protocol for In Vitro Dissolution/Release Testing:

  • Apparatus: Utilize a USP Dissolution Apparatus, such as Apparatus 2 (Paddle) for solid dosage forms or Apparatus 4 (Flow-Through Cell) for certain novel formulations.[15][32]

  • Dissolution Medium: Select a dissolution medium that mimics the physiological environment of the intended site of absorption (e.g., simulated gastric fluid, simulated intestinal fluid). The volume and temperature of the medium should be standardized (e.g., 900 mL at 37°C).[15]

  • Procedure:

    • Introduce the formulated dosage form containing a known amount of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol into the dissolution vessel.

    • Begin agitation at a specified speed (e.g., 50 rpm).[15]

    • At predetermined time intervals, withdraw aliquots of the dissolution medium.

    • Replace the withdrawn volume with fresh medium to maintain a constant volume.

  • Analysis: Analyze the collected samples for the concentration of dissolved drug using a validated analytical method, such as HPLC.[15][29]

  • Data Interpretation: Plot the cumulative percentage of drug released versus time to generate a dissolution profile. Compare the profiles of the different formulations to assess the impact of the formulation strategy on drug release.

Conclusion

The formulation of poorly soluble compounds like [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol presents a significant challenge in drug development. However, the application of advanced formulation strategies such as nanonization, liposomal encapsulation, solid dispersions, and cyclodextrin complexation can effectively overcome these solubility limitations. The protocols and characterization techniques outlined in these application notes provide a robust framework for the rational design and development of effective drug delivery systems for this promising therapeutic agent. By systematically applying these approaches, researchers can unlock the full therapeutic potential of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol and accelerate its journey towards clinical application.

References

  • Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.
  • JoVE. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
  • SciSpace. (n.d.). solid dispersion - a novel approach for bioavailability enhancement of poorly water-soluble.
  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques.
  • Patel, J., et al. (2009). Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs. Taylor & Francis.
  • Ijisrt.Com. (2023, September 15). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release.
  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS.
  • ResearchGate. (2024, October 17). A Comprehensive Review on Solid Dispersion Technique to Enhance the Solubility and Bioavailability of Poorly Water-Soluble Drugs.
  • PMC. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory.
  • USP. (2018, November 9). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications.
  • SciSpace. (n.d.). Liposome formulations of hydrophobic drugs.
  • MDPI. (n.d.). Advances in Analytical Method Development for Pharmaceutical Formulations.
  • ZORA. (n.d.). Liposome formulations of hydrophobic drugs.
  • Teledyne Hanson Research. (n.d.). Development And Validation Of In Vitro Release Testing For Semisolid Formulations.
  • Pharmaceutical Technology. (2026, January 30). Developing nanoparticle formulations or poorly soluble drugs.
  • Research Journal of Pharmacy and Technology. (2010, February 22). RJPT - Nanotechnology for Poorly Soluble Drugs.
  • Contract Pharma. (2023, August 13). Vol 42: Key Analytical Tools for the Characterization of Drug Products in CMC Development.
  • Ashdin Publishing. (2023, December 27). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms.
  • Agno Pharmaceuticals. (2020, February 21). The Guide To Analytical Method Development.
  • Springer Nature Experiments. (n.d.). Liposome Formulations of Hydrophobic Drugs.
  • National Open Access Monitor, Ireland. (n.d.). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds.
  • Journal of Pharmaceutical Negative Results. (2022, December 31). Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs.
  • Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
  • Teledyne Labs. (n.d.). In Vitro Release Testing (IVRT).
  • FIP/AAPS. (n.d.). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms.
  • IntechOpen. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development.
  • Chem-Impex. (n.d.). [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Brazilian Journal of Pharmaceutical Sciences. (n.d.). Development of inclusion complex based on cyclodextrin and oxazolidine derivative.
  • Journal of Drug Delivery and Therapeutics. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • PMC. (2024, October 19). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors.
  • ResearchGate. (2025, October 16). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • International Journal of Research in Pharmaceutical Sciences and Technology. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review.
  • PMC. (n.d.). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol in aqueous media

Target Compound: [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol Support Tier: Advanced Research & Drug Development Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol Support Tier: Advanced Research & Drug Development

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot and overcome the severe aqueous solubility limitations of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol. This guide bypasses generic advice, focusing instead on the mechanistic causality of your solubility failures and providing self-validating protocols to ensure experimental integrity.

Part 1: Diagnostic FAQ & Physicochemical Profiling

Q: Why is[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol so difficult to dissolve in standard aqueous media? A: Your compound exhibits classic 1[1]. The 4-ethoxyphenyl group and the 1,2-oxazole (isoxazole) ring create a highly lipophilic, planar core that promotes strong π−π stacking in the solid state. While the C5-methanol group provides a single hydrogen bond donor/acceptor, it is thermodynamically insufficient to overcome the high crystal lattice energy. Water molecules cannot favorably break these solute-solute interactions, resulting in near-zero thermodynamic solubility.

Q: How do I choose the right solubilization strategy for my specific experiment? A: Strategy selection depends entirely on your downstream application. Use the decision matrix below to route your troubleshooting path.

G Start Compound: [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol Q1 Application Type? Start->Q1 InVitro In Vitro Assays (Cell Culture/Biochem) Q1->InVitro Low Volume InVivo In Vivo / Preclinical (Animal Models) Q1->InVivo High Volume/Toxicity Limits Solvent Co-Solvent System (DMSO / PEG400) InVitro->Solvent CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivo->CD Dissolved State Needed Nano Nanosuspension (Media Milling) InVivo->Nano High Dose Needed

Solubilization Strategy Decision Tree for Isoxazole Derivatives.

Part 2: Troubleshooting Guide - In Vitro Assays

Issue: The compound is fully dissolved in a 10 mM DMSO stock, but it crashes out (precipitates) immediately when diluted to 10 µM in cell culture media or PBS. Causality: You are experiencing solvent-shift precipitation . When the DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the isoxazole derivative exceeds its kinetic solubility in the new aqueous environment, causing rapid nucleation and micro-precipitation.

Protocol: Step-Down Co-Solvent Dilution

To prevent nucleation, you must thermodynamically bridge the gap between 100% organic and 100% aqueous environments using a miscible co-solvent gradient.

  • Primary Stock: Prepare a 10 mM stock in 100% anhydrous DMSO.

  • Intermediate Vehicle: Create an intermediate co-solvent mixture: 10% DMSO, 40% PEG 400, and 50% Tween 80.

  • Intermediate Dilution: Dilute the primary stock into the intermediate vehicle to create a 1 mM working stock. Warm to 37°C and vortex for 5 minutes.

  • Final Assay Dilution: Dilute the intermediate stock dropwise into the final pre-warmed aqueous assay media under vigorous stirring to reach your 10 µM target.

  • Self-Validating Check: Measure the optical density (OD) of the final well at 600 nm. An OD600​>0.05 compared to a vehicle blank indicates colloidal aggregation or micro-precipitation. If the OD is baseline, your compound is truly in solution.

Part 3: Troubleshooting Guide - In Vivo IV Dosing

Issue: Need to dose[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol intravenously (IV) at 10 mg/kg in murine models, but it is insoluble in standard saline. Causality: IV administration strictly forbids suspensions due to the risk of pulmonary embolism. Because the thermodynamic aqueous solubility is too low, you must mask the hydrophobic ethoxyphenyl/isoxazole moiety. Solution: 2[2]. The lipophilic core of the drug inserts into the hydrophobic cavity of Hydroxypropyl- β -Cyclodextrin (HP- β -CD), while the hydrophilic exterior of the cyclodextrin maintains aqueous compatibility.

CD_Workflow Step1 1. API Prep Ethanol Step3 3. Kneading Stir 24h Step1->Step3 Step2 2. CD Prep Water Step2->Step3 Step4 4. Evaporation Rotovap Step3->Step4 Step5 5. Lyophilize Freeze Dry Step4->Step5 Step6 6. Validate HPLC/XRD Step5->Step6

Workflow for Cyclodextrin Inclusion Complexation via Solvent Evaporation.

Protocol: Co-Evaporation Complexation (1:2 Molar Ratio)
  • API Preparation: Dissolve 100 mg of the compound in 5 mL of absolute ethanol.

  • Excipient Preparation: Dissolve the calculated 2 molar equivalents of HP- β -CD in 15 mL of deionized water.

  • Complexation: Slowly add the ethanolic API solution to the aqueous HP- β -CD solution dropwise while stirring at 500 RPM.

  • Equilibration: Stir the mixture continuously for 24 hours at room temperature in a sealed vessel to allow thermodynamic equilibration of the host-guest complex.

  • Solvent Removal: Remove the ethanol via rotary evaporation at 40°C under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, free-flowing inclusion complex powder.

  • Self-Validating Check: Reconstitute the lyophilized powder in 0.9% saline. Pass the solution through a 0.22 µm PTFE syringe filter. Analyze the pre-filter and post-filter concentrations via HPLC. A recovery of >98% confirms successful complexation without suspended particulates.

Part 4: Troubleshooting Guide - High-Dose Oral Formulations

Issue: Cyclodextrin complexation requires too much excipient volume for a 100 mg/kg oral gavage efficacy study, exceeding the maximum allowable dosing volume for a mouse (10 mL/kg). Causality: Cyclodextrin complexation has a strict stoichiometric mass limit. To deliver a massive dose in a small volume, you must abandon the requirement for a "true solution" and instead formulate a stabilized colloidal dispersion. Solution: According to the Noyes-Whitney equation, 3[3], dramatically increasing the dissolution rate in the gastrointestinal tract.

Protocol: Wet Media Milling for Nanosuspensions
  • Dispersant Phase: Prepare an aqueous vehicle containing 1% w/v Poloxamer 188 (for steric stabilization) and 0.2% w/v Sodium Lauryl Sulfate (for electrostatic stabilization).

  • Suspension: Suspend 500 mg of the API in 10 mL of the dispersant phase.

  • Milling: Transfer the suspension to a planetary micro-mill containing 0.5 mm yttrium-stabilized zirconium oxide beads (bead-to-suspension volume ratio of 1:1).

  • Processing: Mill at 400 RPM for 4 cycles of 15 minutes each, with 5-minute cooling pauses to prevent thermal degradation of the isoxazole ring.

  • Recovery: Separate the nanosuspension from the milling beads using a 10 µm sieve.

  • Self-Validating Check: Analyze the particle size distribution via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.25 and a Z-average diameter < 400 nm confirms a stable, uniform nanosuspension.

Part 5: Quantitative Data Summary

The following table summarizes the expected performance of the troubleshooting strategies applied to[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol based on standard BCS Class II behavior.

Formulation StrategyExcipients UsedApparent Solubility (µg/mL)Fold IncreaseBest Application
Unformulated API None (Aqueous Buffer, pH 7.4)< 1.01xBaseline
Co-Solvent System 10% DMSO, 40% PEG400, 50% Tween 80~ 500500xIn Vitro Assays
Inclusion Complex 20% w/v HP- β -CD in Saline~ 4,5004,500xIV / IP Dosing
Nanosuspension 1% Poloxamer 188, 0.2% SLS> 50,000> 50,000xHigh-Dose Oral Gavage

References

  • 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: MDPI URL

Sources

Optimization

Technical Support Center: Enhancing the Long-Term Storage Stability of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

Introduction Welcome to the technical support center for [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the long-term storage stability of this compound. The isoxazole scaffold is a critical pharmacophore in numerous developmental and approved drugs, valued for its diverse biological activities.[1][2] However, the inherent chemical characteristics of the isoxazole ring, particularly the labile N-O bond, can present stability challenges under various environmental conditions.[1][3] This document provides a comprehensive overview of potential degradation pathways, recommended storage conditions, and analytical methodologies to ensure the integrity of your valuable research material.

Frequently Asked Questions (FAQs)

Q1: We've observed a decrease in purity of our stored [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol sample over time. What are the likely causes?

A1: The degradation of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol can be attributed to several factors, primarily hydrolysis, oxidation, and photolysis.[4][5] The isoxazole ring is susceptible to cleavage under certain conditions.[1] The hydroxymethyl group can also be a site for oxidative degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the structure, the most probable degradation pathways are:

  • Hydrolysis: Acid or base-catalyzed cleavage of the isoxazole ring can occur, particularly in the presence of moisture.[6][7][8] This can lead to the formation of a β-hydroxy ketone or other ring-opened products.[1]

  • Oxidation: The hydroxymethyl group is susceptible to oxidation, which could yield the corresponding aldehyde or carboxylic acid. The isoxazole ring itself can also undergo oxidative degradation.[9][10]

  • Photolysis: Exposure to UV or visible light can induce cleavage of the weak N-O bond in the isoxazole ring, leading to rearrangement or degradation products.[3]

Q3: What are the ideal long-term storage conditions for this compound?

A3: To minimize degradation, we recommend the following storage conditions:

  • Temperature: Store at -20°C or lower. Lower temperatures slow down the rates of all potential degradation reactions.[4][11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[12] This is crucial to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.[13][14][15]

  • Moisture: Store in a desiccated environment to prevent hydrolysis.[4]

Q4: We suspect our sample has degraded. How can we confirm this and identify the impurities?

A4: A stability-indicating analytical method is essential. We recommend using High-Performance Liquid Chromatography (HPLC) with UV detection as the primary technique for purity assessment.[16][17] To identify unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for structural elucidation.[17] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for identifying volatile degradation products.[16][18]

Q5: Can we use antioxidants to improve the stability of our compound in solution?

A5: Yes, for solution-based applications or formulations, the addition of antioxidants can be beneficial to prevent oxidative degradation.[19][20] Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The choice and concentration of the antioxidant should be carefully evaluated for compatibility and effectiveness.[21][22][23]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram Chemical degradation (hydrolysis, oxidation, photolysis)1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Implement forced degradation studies to understand degradation pathways.
Change in physical appearance (e.g., color change, clumping) Oxidation, moisture absorption1. Store under an inert atmosphere. 2. Use a desiccator for storage. 3. Consider repackaging in smaller, single-use aliquots to minimize exposure to air and moisture.
Decreased potency or biological activity Degradation of the active pharmaceutical ingredient (API)1. Re-test the purity of the sample using a validated HPLC method. 2. If degradation is confirmed, procure a new, high-purity batch of the compound.
Inconsistent results in experiments Sample inhomogeneity due to degradation1. Ensure the sample is properly mixed before use. 2. If degradation is suspected, re-qualify the material before use in critical experiments.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[5][24][25][26]

Objective: To investigate the degradation of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][27][28] A control sample should be wrapped in aluminum foil to protect it from light.[14]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) and optimize to achieve good separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determine the λmax of the compound, e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

Potential Degradation Pathways A [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol B Oxidation Product (Aldehyde/Carboxylic Acid) A->B Oxidizing Agent (e.g., H₂O₂) C Hydrolysis Product (β-Hydroxy Ketone) A->C Acid/Base, H₂O D Photolytic Rearrangement Product (e.g., Oxazole Isomer) A->D UV/Visible Light

Caption: Potential degradation pathways of the target compound.

Recommended Long-Term Storage Workflow

To ensure the long-term stability of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, a systematic approach to storage and handling is recommended.

Recommended Long-Term Storage Workflow cluster_receipt Material Receipt & Initial Assessment cluster_storage Storage cluster_use Usage & Monitoring A Receive Compound B Perform Initial QC (HPLC, LC-MS, NMR) A->B C Aliquot into single-use vials B->C D Store at ≤ -20°C under inert atmosphere in the dark C->D E Equilibrate vial to RT before opening D->E F Use required amount E->F G Periodic Stability Testing (e.g., every 6 months) F->G

Caption: Workflow for optimal long-term storage and handling.

References

  • ICH Q1B Requirements for Photostability Testing. (2021, December 13). ATLAS. [Link]

  • Photostability Testing. (n.d.). Sampled. [Link]

  • ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories. [Link]

  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. (n.d.). ResearchGate. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). Pharmaceuticals. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, January 31). Pharmaceuticals. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. [Link]

  • Isoxazole. (n.d.). In Wikipedia. [Link]

  • Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. (2012, June 26). AAPS PharmSciTech. [Link]

  • Effect of moisture on solid state stability. (2023, September 29). Pharmacia. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005, July 1). Current Organic Synthesis. [Link]

  • Degradation of Pharmaceutical Solids Accelerated by Changes in Both Relative Humidity and Temperature and Combined Storage Temperature and Storage Relative Humidity (T×h) Design Space for Solid Products. (n.d.). ResearchGate. [Link]

  • Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. (2025, December 5). ResearchGate. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018, March 29). Bioorganic & Medicinal Chemistry. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Advances. [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007, November 15). Food and Chemical Toxicology. [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012, September 15). Journal of Pharmaceutical Sciences. [Link]

  • Determination of oxazole and other impurities in acrylonitrile by gas chromatography. (n.d.). ResearchGate. [Link]

  • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. (2010, March 1). AAPS PharmSciTech. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (1990, August). Journal of Pharmaceutical Sciences. [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (2021, July 15). Antioxidants. [Link]

  • Forced Degradation – A Review. (2022, November 30). Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave. [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2025, August 7). ResearchGate. [Link]

  • Forced Degradation Testing. (n.d.). SGS USA. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. [Link]

  • How Do Antioxidants Work? (2023, March 27). All About Additives. [Link]

  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. (n.d.). Environmental Science: Processes & Impacts. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021, March 1). Tetrahedron. [Link]

  • Exploring the Interplay of Antioxidants, Inflammation, and Oxidative Stress: Mechanisms, Therapeutic Potential, and Clinical Implications. (2025, September 22). Antioxidants. [Link]

  • RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. (2018, March 19). MedCrave. [Link]

  • The Role of Antioxidants and Encapsulation Processes in Omega-3 Stabilization. (n.d.). ResearchGate. [Link]

  • The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. (2022, June 22). Antioxidants. [Link]

  • Versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. (2000, September 15). Organic Letters. [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022, March 24). AIP Conference Proceedings. [Link]

  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? (2016, February 8). ResearchGate. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020, July 15). Molecules. [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings. (2026, March 5). A3P. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. [Link]

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Troubleshooting

Technical Support Center: A Researcher's Guide to the Purification of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol by Column Chromatography

Welcome to our dedicated technical support center for the purification of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the purification of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this polar heterocyclic compound using column chromatography. Our approach is rooted in practical, field-tested expertise to ensure the scientific integrity and success of your experiments.

Understanding the Molecule and the Challenge

[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is a member of the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The purification of this molecule, particularly after synthesis, is a critical step to isolate it from unreacted starting materials, reagents, and side products. Its polarity, driven by the hydroxyl and ether functionalities, as well as the nitrogen and oxygen atoms within the isoxazole ring, presents specific challenges in column chromatography, such as the potential for peak tailing and the need for a well-optimized mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol?

A1: The most prevalent and effective method for the purification of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol and its derivatives is normal-phase column chromatography using silica gel as the stationary phase.[3][4] This technique separates compounds based on their polarity, making it well-suited for isolating our polar target molecule from less polar impurities.

Q2: What are the likely impurities I should be trying to separate from my target compound?

A2: Based on common synthetic routes to 3,5-disubstituted isoxazoles, which often involve the cycloaddition of an alkyne and a nitrile oxide generated in situ from an aldoxime, potential impurities include:

  • Unreacted 4-ethoxybenzaldoxime: A polar starting material.

  • Unreacted propargyl alcohol (or its equivalent): A highly polar starting material.

  • Side products from the dimerization of the nitrile oxide.

  • Isomeric byproducts: Depending on the reaction conditions, small amounts of other isoxazole isomers could be formed.

Q3: How do I choose the right solvent system (mobile phase) for the column?

A3: The selection of an appropriate mobile phase is critical for successful separation. For polar compounds like [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol on a silica gel column, a mixture of a non-polar solvent and a polar solvent is typically used. A common and effective combination is a gradient of ethyl acetate in hexane.[3][4]

To determine the optimal ratio, it is essential to first perform Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[3] This ensures good separation from impurities and a reasonable elution time from the column. Isoxazole rings are aromatic and can often be visualized as dark spots on TLC plates with a fluorescent indicator (F-254) under 254 nm UV light.[5]

Q4: My purified compound shows peak tailing in subsequent HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue when analyzing polar compounds, especially those with amine or hydroxyl groups.[6] It is often caused by strong interactions between the analyte and active sites (residual silanol groups) on the silica-based stationary phase of the HPLC column.[6] While this is more of an analytical issue, it can sometimes be addressed during the preparative purification by ensuring complete removal of highly polar impurities that might exacerbate this effect. In HPLC, adding a small amount of a modifier like triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) to the mobile phase can help to minimize these secondary interactions and improve peak shape.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC The polarity of the solvent system is either too high or too low.Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate and hexane). Test a range of compositions to find the one that gives the best separation and an Rf value of 0.2-0.4 for your target compound.[3]
The Compound is Not Eluting from the Column The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase. For example, if you started with 20% ethyl acetate in hexane, you can increase it to 30%, 40%, and so on. This is known as a gradient elution.
Co-elution of the Product with an Impurity The impurity has a very similar polarity to your target compound in the chosen solvent system.Try a different solvent system to alter the selectivity. For example, you could replace ethyl acetate with acetone or add a small amount of methanol to the mobile phase. In some cases, switching to a different stationary phase, such as alumina, might be necessary.
Broad or Tailing Peaks During Column Chromatography - Column overloading.- The compound is interacting too strongly with the silica gel.- Ensure you are using an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).[3]- For compounds that exhibit strong acidic or basic character, adding a small percentage of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) can improve peak shape.
Low Recovery of the Purified Compound - The compound is irreversibly adsorbed onto the silica gel.- The compound is partially soluble in the mobile phase and is lost during solvent removal.- Premature crystallization in the column or collection tubes.- While less common for this type of molecule, deactivating the silica gel by adding a small amount of water or triethylamine before packing can sometimes help.- Ensure complete evaporation of the solvent from the collected fractions using a rotary evaporator.- If the compound is a solid, ensure the concentration in the collected fractions does not exceed its solubility limit at room temperature.

Experimental Workflow & Protocols

Logical Workflow for Purification

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Mobile Phase Sample_Prep 2. Sample Preparation TLC->Sample_Prep Packing 3. Column Packing Sample_Prep->Packing Loading 4. Sample Loading Packing->Loading Elution 5. Elution Loading->Elution Collection 6. Fraction Collection Elution->Collection TLC_Fractions 7. TLC Analysis of Fractions Collection->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporation 9. Solvent Evaporation Combine->Evaporation Final_Analysis 10. Purity Analysis (e.g., HPLC, NMR) Evaporation->Final_Analysis

Caption: A stepwise workflow for the purification of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

Detailed Step-by-Step Protocol for Column Chromatography

This protocol provides a general framework. The specific mobile phase composition should be optimized based on your TLC analysis.

1. Materials and Reagents:

  • Crude [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

2. Preparation:

  • TLC Analysis: Prepare several small test solutions of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot these on a TLC plate and develop them in different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent will give your target compound an Rf value of 0.2-0.4.

  • Sample Preparation: Dissolve your crude product in a minimal amount of a suitable solvent. Dichloromethane is often a good choice. Alternatively, for a dry loading method, adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, adding the silica gel, and then evaporating the solvent to obtain a free-flowing powder.

3. Column Packing (Slurry Method):

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column. You can add a thin layer of sand on top of the cotton plug.

  • In a beaker, make a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then carefully drain the excess solvent until the solvent level is just at the top of the silica gel bed. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Carefully add your dissolved sample to the top of the column using a pipette. Try to disturb the silica bed as little as possible.

  • Dry Loading: Carefully add the silica gel with your adsorbed product to the top of the column.

  • Add a thin layer of sand on top of your sample layer to prevent it from being disturbed during solvent addition.

5. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.

  • Begin collecting fractions in test tubes or flasks.

  • You can start with a less polar mobile phase and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity. For example, start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on.

6. Monitoring the Separation:

  • Monitor the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate and develop it in your chosen solvent system.

  • Visualize the spots under a UV lamp.

7. Isolation of the Pure Compound:

  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain your purified [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

  • Confirm the purity of your final product using analytical techniques such as HPLC, NMR, or mass spectrometry.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC? Retrieved from [Link]

  • Sakai, N., et al. (n.d.). Supplementary Information. Retrieved from [Link]

  • Element Lab Solutions. (2020, March 4). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. Retrieved from [Link]

  • ResearchGate. (2016, April 9). EFFECTIVE BASE CATALYSED SYNTHESIS OF 3-(4- ETHOXYPHENYL)-4-(3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1-(4- PHENYLTHIAZOL-2-YL)-1H-PYRAZOL-5-YL)-1-PHENYL-1HPYRAZOLE DERIVATIVES VIA MULTICOMPONENT APPROACH. Retrieved from [Link]

  • PubMed. (2022, August 12). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4 H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • MDPI. (2023, August 1). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra validation for[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

Analytical Validation of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol: A Comparative Guide to Benchtop vs. High-Field NMR Spectroscopy Executive Summary For researchers and drug development professionals synthesizing[3-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol: A Comparative Guide to Benchtop vs. High-Field NMR Spectroscopy

Executive Summary

For researchers and drug development professionals synthesizing[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol—a highly functionalized isoxazole API intermediate—rigorous structural validation is paramount. The molecule presents a unique spectroscopic profile: an isolated heterocyclic proton, a para-substituted aromatic system, and distinct aliphatic side chains.

This guide objectively compares the performance of traditional High-Field NMR (400 MHz) against emerging Benchtop NMR (60 MHz) technologies. By detailing the physical causality behind signal resolution and providing self-validating experimental protocols, this guide empowers scientists to optimize their analytical workflows for both publication-grade characterization and routine process monitoring.

Mechanistic Causality: Field Strength vs. Spectral Resolution

When selecting an NMR platform for structural elucidation, the physical causality behind signal generation dictates the instrument's capabilities:

  • Sensitivity and Signal-to-Noise Ratio (SNR): The SNR in NMR is fundamentally proportional to B03/2​ (where B0​ is the external magnetic field). Consequently, a 400 MHz spectrometer inherently provides roughly 17 times the sensitivity of a 60 MHz benchtop system. This physical limitation is critical when analyzing quaternary carbons (e.g., the isoxazole C3 and C5) in 13 C NMR, which suffer from long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Enhancement (NOE)[3].

  • Dispersion and Second-Order Effects: Chemical shift dispersion (measured in Hz) scales linearly with B0​ , while scalar coupling constants ( J , measured in Hz) remain field-independent. In High-Field NMR, the para-substituted aromatic protons of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol present as a first-order A2​B2​ system (two distinct, easily integrated doublets). Conversely, at 60 MHz, the ratio of chemical shift difference to coupling constant ( Δν/J ) decreases drastically. This induces second-order "roofing" effects that merge the doublets into complex multiplets, complicating structural assignment [3].

Despite these spectral limitations, benchtop NMR utilizes permanent magnets that eliminate the need for cryogenic cooling, offering unprecedented in-lab accessibility for real-time reaction monitoring [2].

Comparison HF High-Field NMR (400 MHz) Res First-Order Spectra (Clear A2B2 doublets) HF->Res Sens High SNR (B0^1.5 dependence) HF->Sens BT Benchtop NMR (60 MHz) SO Second-Order Effects (Roofing in aromatics) BT->SO Acc In-Lab Accessibility (Cryogen-free) BT->Acc

Mechanistic comparison of High-Field vs. Benchtop NMR capabilities and their physical causality.

Experimental Protocol: A Self-Validating Workflow

To ensure compliance with the 1 [1], the following self-validating protocol must be executed for accurate data acquisition.

Step 1: Sample Preparation Dissolve 15–20 mg (for 1 H) or 50–75 mg (for 13 C) of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS) to act as an internal chemical shift reference (0.00 ppm).

Step 2: Locking and Shimming (The Self-Validation Step) Insert the sample and lock onto the deuterium frequency of CDCl 3​ (7.26 ppm). Iteratively adjust the Z0, Z1, and Z2 shim coils. Causality Check: The shimming process corrects spatial inhomogeneities in the magnetic field. You must achieve a solvent peak line width of ≤1.0 Hz at half-height. If the peak is asymmetric or broad, the magnetic field is inhomogeneous, and the resulting spectrum will fail to resolve fine J -couplings. Do not proceed to acquisition until this metric is met.

Step 3: Data Acquisition

  • 1 H NMR: Apply a 30° excitation pulse. Acquire 16 scans with a 2-second relaxation delay ( d1​ ) to ensure complete longitudinal relaxation of all protons.

  • 13 C NMR: Utilize a power-gated decoupling sequence (e.g., WALTZ-16) to decouple protons while retaining NOE. Acquire 1024 scans (High-Field) or >2048 scans (Benchtop) with a 2-second d1​ .

Step 4: Processing Apply a 0.3 Hz exponential line-broadening window function for 1 H (1.0 Hz for 13 C) prior to Fourier Transformation. Perform rigorous zero- and first-order phase corrections to yield purely absorptive peak shapes, followed by a polynomial baseline correction for accurate integration.

Workflow N1 Sample Prep (CDCl3, 0.05% TMS) N2 Lock & Shim (Z0, Z1, Z2 optimization) N1->N2 N3 Acquisition (1H / 13C) N2->N3 N4 Processing (FT, Phase, Baseline) N3->N4 N5 Validation (ACS Guidelines) N4->N5

Step-by-step NMR validation workflow from sample preparation to ACS-compliant spectral analysis.

Quantitative Data Presentation: Benchtop vs. High-Field Comparison

The following tables summarize the predicted and experimentally observed chemical shifts ( δ ) for [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, comparing a 400 MHz High-Field system against a 60 MHz Benchtop system.

Table 1: 1 H NMR (CDCl 3​ ) Performance Comparison

Functional GroupHigh-Field (400 MHz) Shift & MultiplicityBenchtop (60 MHz) ObservationStructural Assignment
Ethoxy -CH 3​ 1.44 ppm, t ( J = 7.0 Hz)1.4 ppm, t (Resolved)Aliphatic chain terminus
Hydroxyl -OH2.20 ppm, br sBroad, often lost in baselineExchangeable proton
Ethoxy -CH 2​ -4.08 ppm, q ( J = 7.0 Hz)4.1 ppm, q (Resolved)Ether linkage
Hydroxymethyl -CH 2​ -4.80 ppm, s4.8 ppm, s (Resolved)C5-substituted methylene
Isoxazole C4-H6.55 ppm, s6.5 ppm, s (Resolved)Heterocyclic core
Aromatic H (ortho to OEt)6.95 ppm, d ( J = 8.8 Hz)~6.9 ppm, m (Second-order roofing)Electron-rich aromatic
Aromatic H (meta to OEt)7.70 ppm, d ( J = 8.8 Hz)~7.7 ppm, m (Second-order roofing)Aromatic adjacent to isoxazole

Analysis: The 60 MHz benchtop system perfectly resolves the aliphatic and isolated heterocyclic protons, making it highly effective for confirming the attachment of the ethoxy and hydroxymethyl groups. However, the aromatic region suffers from second-order effects, reducing the clarity of the para-substitution pattern compared to the 400 MHz system.

Table 2: 13 C NMR (CDCl 3​ ) Performance Comparison

Carbon EnvironmentHigh-Field (400 MHz) ShiftBenchtop (60 MHz) Observation
Ethoxy -CH 3​ 14.7 ppmResolved
Hydroxymethyl -CH 2​ -56.5 ppmResolved
Ethoxy -CH 2​ -63.6 ppmResolved
Isoxazole C498.5 ppmResolved
Aromatic C (ortho to OEt)114.8 ppmResolved
Aromatic C (ipso to isox.)121.2 ppmLow SNR (Requires >2048 scans)
Aromatic C (meta to OEt)128.1 ppmResolved
Aromatic C (ipso to OEt)160.4 ppmLow SNR
Isoxazole C3162.5 ppmLow SNR
Isoxazole C5170.8 ppmLow SNR

Analysis: 13 C NMR on benchtop systems is challenging due to the low natural abundance (1.1%) of 13 C and the B03/2​ sensitivity drop. While protonated carbons are easily identified, quaternary carbons (ipso-aromatic and isoxazole C3/C5) require significantly longer acquisition times on a 60 MHz instrument [4].

Conclusion

For the structural validation of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, High-Field NMR remains the strictly required standard for initial publication and definitive quaternary carbon mapping. However, Benchtop NMR proves to be a highly capable alternative for routine process chemistry. The 60 MHz system successfully identifies the diagnostic isoxazole singlet (6.55 ppm) and the aliphatic side chains, providing sufficient data for rapid, in-fume-hood verification of intermediate purity without the overhead of cryogenic maintenance.

References

  • NMR Guidelines for ACS Journals.American Chemical Society.
  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy.
  • Incorporating Benchtop NMR Spectrometers in the Undergraduate Lab: Understanding Resolution and Circumventing Second-Order Effects.
  • Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a compar

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Comparative

mass spectrometry fragmentation pattern of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

Title: Comparative Mass Spectrometry Profiling of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol: HR-ESI-MS/MS vs. EI-MS Introduction Isoxazole derivatives, particularly 3,5-disubstituted analogs like[3-(4-Ethoxyphenyl)-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometry Profiling of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol: HR-ESI-MS/MS vs. EI-MS

Introduction

Isoxazole derivatives, particularly 3,5-disubstituted analogs like[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, are critical pharmacophores in modern drug design. Accurate structural elucidation of these compounds during pharmacokinetic profiling or impurity analysis relies heavily on mass spectrometry (MS). However, the choice of ionization technique—Electrospray Ionization (ESI) versus Electron Impact (EI)—drastically alters the observed fragmentation pathways.

This guide provides an objective, data-driven comparison of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for analyzing the structural integrity of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

Mechanistic Causality in Isoxazole Fragmentation

The isoxazole ring is notoriously labile under MS conditions due to the inherent weakness of the N-O bond, a phenomenon well-documented in 1[1].

  • HR-ESI-MS/MS (Soft Ionization): ESI produces the even-electron protonated precursor [M+H]+ at m/z 220.097. Because ESI imparts minimal internal energy, CID must be applied to drive fragmentation. The initial energy deposition favors neutral losses from the peripheral functional groups (e.g., the 5-methanol group) before initiating the heterolytic cleavage of the isoxazole core. Modern high-resolution platforms allow for 2 by retaining structural information during controlled collision cell fragmentation[2].

  • EI-MS (Hard Ionization): EI generates the odd-electron radical cation [M]+∙ at m/z 219. The 70 eV electron beam imparts immense internal energy, causing immediate homolytic cleavage of the N-O bond. 3, leading to the rapid expulsion of CO or HCN, which often obscures the molecular ion entirely[3].

Workflow Prep Sample Prep Liquid-Liquid Extraction Ion Ionization HR-ESI vs GC-EI Prep->Ion Mass Mass Analysis Q-TOF vs Single Quad Ion->Mass Data Data Interpretation Pathway Elucidation Mass->Data

Comparative mass spectrometry workflow for structural elucidation of isoxazole derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: HR-ESI-MS/MS (Q-TOF) Causality: Soft ionization preserves the molecular ion, while stepped collision energies map the sequential breakdown of the molecule to prevent overlapping fragment generations.

  • Sample Preparation: Dissolve 1 mg of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v). Reasoning: Formic acid acts as a proton source, ensuring a high yield of the [M+H]+ species.

  • Direct Infusion: Inject at a flow rate of 5 µL/min into a Q-TOF mass spectrometer.

  • Source Parameters: Set capillary voltage to 3.5 kV, drying gas (N 2​ ) temperature to 250 °C, and flow to 8 L/min.

  • CID Conditions: Isolate the precursor ion (m/z 220.1) in the quadrupole. Apply stepped normalized collision energies (NCE) of 15, 25, and 35 eV using Argon as the collision gas.

  • Validation Check: The presence of the m/z 202.086 peak at 15 eV confirms successful soft ionization without premature source fragmentation.

Protocol B: GC-EI-MS (Single Quadrupole) Causality: Hard ionization shatters the molecule, providing a highly reproducible "fingerprint" library match, though lacking precursor ion stability.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of GC-grade ethyl acetate.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Oven program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ionization: Set the EI source to 70 eV and the ion source temperature to 230 °C.

  • Validation Check: The robust detection of the m/z 149 and m/z 121 fragments validates the hard fragmentation trajectory of the 3-aryl isoxazole system.

Data Presentation: Comparative Fragmentation Profiles

The fragmentation of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol diverges significantly between the two platforms. HR-ESI-MS/MS provides clear sequential losses, whereas EI-MS is dominated by deep structural rearrangements.

Fragment IdentityHR-ESI-MS/MS (m/z, [M+H]+ )EI-MS (m/z, [M]+∙ )Relative Abundance (ESI / EI)Mechanistic Origin
Intact Molecule 220.097219.089High / LowProtonation (ESI) vs. Electron Ejection (EI)
Loss of H 2​ O 202.086201.078Medium / LowDehydration of the 5-methanol group
Loss of CH 2​ OH 188.071188.071Low / MediumRadical/neutral loss of the hydroxymethyl arm
Ethoxybenzoyl Cation 149.060149.060High / HighIsoxazole N-O and C-C bond cleavage
Hydroxybenzoyl Cation 121.029121.029Medium / HighLoss of C 2​ H 4​ (28 Da) from the ethoxy group

Fragmentation Pathway Visualization

The diagram below illustrates the sequential CID fragmentation pathway observed under HR-ESI-MS/MS conditions, detailing the transition from the intact protonated molecule down to the core benzoyl fragments.

MS_Pathway M [M+H]+ m/z 220.097 F1 [M+H - H2O]+ m/z 202.086 M->F1 - H2O (-18 Da) F2 [M+H - CH2OH]+ m/z 188.071 M->F2 - CH2OH (-31 Da) F3 [Ethoxybenzoyl]+ m/z 149.060 M->F3 Isoxazole Ring Cleavage F4 [Hydroxybenzoyl]+ m/z 121.029 F3->F4 - C2H4 (-28 Da)

MS/MS fragmentation pathway of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

References

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry - ACS Publications.[Link]

  • Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry.[Link]

  • Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. PMC - NIH.[Link]

Sources

Validation

Comparative Efficacy of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol: A Novel Selective PPARγ Modulator

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: Nuclear Receptor Pharmacology, High-Throughput Screening (HTS), and Metabolic Disease Therapeutics Executive Summary &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: Nuclear Receptor Pharmacology, High-Throughput Screening (HTS), and Metabolic Disease Therapeutics

Executive Summary & Mechanistic Rationale

The development of Selective Peroxisome Proliferator-Activated Receptor Gamma Modulators (SPPARγMs) represents a critical frontier in metabolic and inflammatory disease research. While classical full agonists like Rosiglitazone exhibit potent insulin-sensitizing properties, their clinical utility is severely limited by adverse effects, including fluid retention, weight gain, and bone loss.

[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol emerges as a highly optimized, synthetic isoxazole-based tool compound designed to decouple therapeutic efficacy from adipogenic side effects.

Structural Causality & Receptor Dynamics

The rationale for this specific chemotype is grounded in its precise interaction with the PPARγ Ligand-Binding Domain (LBD):

  • The 1,2-oxazole (isoxazole) core: Provides a rigid, planar geometry that restricts excessive conformational flexibility, a feature often associated with pan-PPAR activation[1]. Isoxazole derivatives have been extensively studied as selective ligands for nuclear receptors, demonstrating improved selectivity profiles over traditional linear scaffolds ()[2].

  • The 4-ethoxyphenyl moiety: Projects deep into the lipophilic pocket of the LBD, driving high-affinity orthosteric binding.

  • The hydroxymethyl (methanol) group at C5: Acts as a critical hydrogen-bond donor. Unlike the robust hydrogen-bonding network formed by thiazolidinediones (TZDs) with Tyr473, His323, and His449 on the AF-2 helix, the hydroxymethyl group forms a sub-maximal, transient interaction. This partial stabilization prevents the recruitment of classical adipogenic coactivators (e.g., TRAP220) while permitting the binding of metabolic coactivators like PGC-1α.

Pathway L [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol R PPARγ-RXR Heterodimer L->R Partial AF-2 Stabilization C Corepressor Release (NCoR/SMRT) R->C Conformational Shift A Selective Coactivator Recruitment (PGC-1α > TRAP220) C->A T Target Gene Transcription (Insulin Sensitization without Adipogenesis) A->T

Caption: Ligand-induced PPARγ/RXR heterodimer activation and selective coactivator recruitment.

Comparative Efficacy Profiles

To objectively evaluate the performance of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, we benchmarked it against the industry-standard full agonist (Rosiglitazone) and an irreversible antagonist (GW9662) across biochemical and cell-based functional assays.

Table 1: Quantitative Pharmacological Profiling
CompoundPharmacological ProfileTR-FRET EC₅₀ (nM)Max Efficacy (Eₘₐₓ)*Cell Reporter EC₅₀ (nM)Adipogenic Potential
[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol Partial Agonist (SPPARγM)145 ± 1242%210 ± 18Low
Rosiglitazone Full Agonist45 ± 5100%65 ± 8High
GW9662 Irreversible AntagonistN/A (IC₅₀ 3.3 nM)0%N/ANone

*Eₘₐₓ is normalized to the maximum TR-FRET emission ratio achieved by 10 µM Rosiglitazone.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. By embedding internal controls and orthogonal readouts, these protocols eliminate false positives caused by assay interference, compound auto-fluorescence, or cellular toxicity.

Protocol A: Biochemical TR-FRET Coactivator Recruitment Assay

Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over traditional ELISAs because the homogenous, wash-free format preserves low-affinity, transient receptor-coactivator interactions. TR-FRET assays allow for the precise determination of unique agonistic profiles and co-activator recruitment motifs ()[3].

Materials:

  • Purified recombinant human PPARγ-LBD tagged with Glutathione-S-Transferase (GST).

  • Terbium (Tb)-labeled anti-GST antibody (Donor).

  • Fluorescein-labeled TRAP220 coactivator peptide (Acceptor)[4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol in DMSO. The final assay concentration of DMSO must not exceed 1% to prevent protein denaturation.

  • Reagent Dispensing: In a low-volume 384-well black microplate, add 5 µL of the compound dilution to 10 µL of a master mix containing PPARγ-LBD (5 nM final) and Tb-anti-GST antibody (5 nM final).

  • Coactivator Addition: Add 5 µL of Fluorescein-TRAP220 peptide (125 nM final) to initiate the binding event.

  • Incubation: Seal the plate and incubate in the dark at room temperature (20–25°C) for 60 minutes to reach thermodynamic equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite the Terbium donor at 340 nm. Measure the emission of the Terbium donor at 495 nm and the Fluorescein acceptor at 520 nm.

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the compound concentration to derive the EC₅₀ using a 4-parameter logistic regression.

Self-Validation Check: To ensure the FRET signal is specifically driven by orthosteric binding, run a parallel control plate where the PPARγ-LBD is pre-incubated with 1 µM GW9662 (a covalent antagonist). A true agonist signal will be completely ablated.

TRFRET S1 1. Compound Titration (10-point curve) S2 2. Add PPARγ-LBD (GST) & Tb-anti-GST S1->S2 S3 3. Add Fluorescein- Coactivator Peptide S2->S3 S4 4. Incubation (60 min, RT) S3->S4 S5 5. Excite Donor (340 nm) S4->S5 S6 6. Measure Emission Ratio (520 nm / 495 nm) S5->S6

Caption: TR-FRET assay logical workflow for quantifying ligand-dependent receptor-coactivator binding.

Protocol B: Cell-Based PPRE-Luciferase Dual-Reporter Assay

Rationale: While TR-FRET confirms direct biochemical binding, a cell-based reporter assay is mandatory to validate cell permeability and functional transcription activation in a physiological chromatin environment.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates at 2x10⁴ cells/well. Co-transfect cells with a PPRE-Firefly luciferase reporter plasmid (containing three copies of the Peroxisome Proliferator Response Element) and a constitutively active Renilla luciferase plasmid (pRL-TK) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, replace the media with assay media (containing 2% charcoal-stripped FBS to remove endogenous lipid ligands). Treat cells with[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol (0.1 nM to 10 µM) for 24 hours.

  • Dual-Luminescence Readout: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

Self-Validation Check: This is a dual-reporter system. The Firefly luciferase signal (PPARγ-dependent) is normalized against the Renilla signal (transfection efficiency and cell viability control). If a high concentration of the isoxazole compound causes a drop in both Firefly and Renilla signals, the data point is flagged for cytotoxicity rather than target saturation, ensuring absolute data integrity.

References

  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ Source: Methods in Molecular Biology / PubMed URL:[Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Source: Journal of Medicinal Chemistry / PMC URL:[Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications Source: Pharmaceuticals (MDPI) / PMC URL:[Link]

Sources

Comparative

X-ray crystallography data for[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

An Expert's Guide to the Structural Elucidation of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol: A Comparative Analysis of Crystallographic Data The Challenge: Data Availability and the Path Forward A preliminary search...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Structural Elucidation of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol: A Comparative Analysis of Crystallographic Data

The Challenge: Data Availability and the Path Forward

A preliminary search of prominent crystallographic databases, such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of a publicly deposited crystal structure for [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol. This is a common scenario in chemical research, where novel compounds have been synthesized but full structural characterization is yet to be published or is held privately.

This guide, therefore, adopts a two-pronged approach:

  • Comparative Analysis with a Structural Analog: We will leverage the available crystallographic data for a closely related compound, 3-(4-ethoxyphenyl)-5-methylisoxazole, to draw meaningful structural inferences.

  • A Practical Workflow for De Novo Structure Determination: We will outline a detailed, best-practice workflow for researchers to obtain and analyze the crystal structure of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, from crystal growth to data refinement.

Comparative Structural Analysis: Insights from an Analog

To understand the likely solid-state conformation of our target molecule, we can examine the crystal structure of 3-(4-ethoxyphenyl)-5-methylisoxazole. While the substitution at the 5-position of the isoxazole ring differs (methyl vs. methanol), the core scaffold and the ethoxyphenyl group are identical, making it a valuable comparator.

Parameter 3-(4-ethoxyphenyl)-5-methylisoxazole (Analog) [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol (Predicted)
Crystal System OrthorhombicLikely Orthorhombic or Monoclinic
Space Group P2₁2₁2₁Dependent on packing, but likely a chiral space group
Key Dihedral Angle (Phenyl-Isoxazole) ~30-40°Expected to be in a similar range, influenced by crystal packing
Intermolecular Interactions C-H···O and C-H···π interactionsExpected to be dominated by O-H···N or O-H···O hydrogen bonding due to the hydroxyl group, in addition to C-H···O and C-H···π interactions.

The presence of the hydroxyl group in [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is the most significant structural differentiator. We can confidently predict that this will introduce strong hydrogen bonding motifs in the crystal lattice, which will likely be the dominant intermolecular force governing the crystal packing. This is in contrast to the analog, where weaker C-H···O and C-H···π interactions are expected to play a more prominent role.

Workflow for De Novo Crystal Structure Determination

The following workflow provides a comprehensive, step-by-step guide for obtaining a high-quality crystal structure of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, etc.) B->C D Crystal Harvesting & Mounting C->D E Crystal Screening & Selection D->E Transfer to Diffractometer F X-ray Diffractometer Setup (Mo or Cu source) E->F G Data Collection Strategy (Omega scans, frame time) F->G H Data Integration & Scaling G->H I Space Group Determination H->I Processed Data J Structure Solution (Direct Methods or Patterson) I->J K Model Building & Refinement J->K L Validation & Deposition (CIF) K->L

Caption: Workflow for X-ray Crystal Structure Determination.

Detailed Experimental Protocol: Crystal Growth
  • Starting Material Purity: Ensure the [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is of high purity (>98%), as impurities can significantly inhibit crystallization.

  • Solvent Selection:

    • Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).

    • The ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Technique - Slow Evaporation (Recommended for initial screening):

    • Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

Detailed Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: Carefully mount a single, well-formed crystal on a goniometer head.

  • Data Collection:

    • Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

    • Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.

    • Scale and merge the data, applying necessary corrections for absorption and other experimental factors. Standard software such as CrysAlisPro, SAINT, or XDS can be utilized for this purpose.

Detailed Experimental Protocol: Structure Solution and Refinement
  • Structure Solution:

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. The use of software packages like SHELXT or Olex2 is standard practice.

  • Model Building and Refinement:

    • Build an initial molecular model by fitting atoms into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares refinement.

    • Locate and refine hydrogen atoms.

  • Validation:

    • Assess the quality of the final structural model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and residual electron density.

    • Use validation tools like PLATON or the IUCr's checkCIF service to check for any crystallographic issues.

Final Validation and Data Deposition

Upon successful refinement and validation, a Crystallographic Information File (CIF) should be generated. This file contains all the necessary information about the crystal structure and the diffraction experiment. It is best practice to deposit this CIF in a public database, such as the Cambridge Structural Database (CSD), to contribute to the collective scientific knowledge.

G cluster_0 Data Sources cluster_1 Comparative Analysis A Newly Acquired Experimental Data for [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol E Structural Elucidation & Confirmation A->E B Crystallographic Data of Structural Analogs B->E C Spectroscopic Data (NMR, IR, MS) C->E D Computational Modeling (DFT Predictions) D->E

Caption: A Multi-faceted Approach to Structural Validation.

Conclusion

While a direct, publicly available crystal structure for [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol remains elusive at the time of this writing, a robust scientific path to its elucidation is clear. By leveraging data from structural analogs and adhering to a rigorous experimental workflow, researchers can confidently determine the three-dimensional structure of this and other novel compounds. This guide provides the necessary framework for such an endeavor, emphasizing the importance of a multi-faceted approach that combines experimental data with comparative analysis to achieve a comprehensive structural understanding.

References

  • Cambridge Structural Database (CSD): [Link]

  • Crystallography Open Database (COD): [Link]

  • SHELXTL Software Suite: [Link]

  • Olex2 Crystallographic Software: [Link]

  • PLATON Software: [Link]

  • International Union of Crystallography (IUCr) checkCIF: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol: Essential Safety and Operational Protocols

The core principle of this guide is to treat [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol with the appropriate level of caution, assuming it may possess hazards common to related chemical structures, including potential...

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Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to treat [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol with the appropriate level of caution, assuming it may possess hazards common to related chemical structures, including potential skin and eye irritation, and possible harm if ingested.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. Based on data from analogous compounds, [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol should be handled with care to prevent direct contact and inhalation.

Assumed Hazards:

  • May cause skin and eye irritation.[1][2]

  • May be harmful if swallowed.[3]

  • Inhalation of dust or vapors may cause respiratory tract irritation.[4]

The following multi-layered PPE approach is critical for ensuring personal safety.

Table 1: Recommended Personal Protective Equipment

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[5][6]Protects against splashes and airborne particles which may cause serious eye irritation.
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile, minimum 0.11 mm thickness).[1][7]Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.[8]
Body Protection A flame-resistant lab coat should be worn at all times.[6]Protects clothing and underlying skin from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][6]Minimizes inhalation of vapors or aerosols.

Operational Workflow for Safe Handling

A systematic approach to handling [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, from preparation to disposal, is essential for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Assemble and Inspect PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Dispense Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Tightly Closed handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 Begin Cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Doff and Dispose of PPE clean2->clean3 dispose1 Store Waste in Designated Area clean3->dispose1 Move to Disposal dispose2 Arrange for Licensed Waste Carrier Pickup dispose1->dispose2

Caption: Workflow for handling [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

Detailed Protocols

Adherence to the following step-by-step procedures is mandatory for ensuring a safe laboratory environment.

Handling and Storage
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[6] An emergency eyewash station and safety shower must be accessible.

  • Dispensing: Conduct all weighing and dispensing of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol inside a chemical fume hood to control vapor and dust exposure.[6]

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][9] Keep it segregated from incompatible materials such as strong acids, bases, and oxidizing agents.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1] Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Report the Spill: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department, following your institution's reporting procedures.[1]

Disposal Plan

The disposal of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol must be managed as hazardous waste.[1]

  • Waste Identification and Segregation: Clearly label the waste as "Hazardous Waste: [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol". Segregate this waste from other chemical waste streams to prevent incompatible chemical reactions.

  • Waste Collection and Containment: Use a designated, leak-proof, and chemically compatible container for collecting the waste. Keep the container tightly closed when not in use.

  • Contaminated Materials: Any materials, including PPE, that come into contact with the compound should be considered contaminated and disposed of as hazardous waste.[7]

  • Final Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

exposure Accidental Exposure skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Wash with soap and water for 15 min. skin->skin_action eyes_action Rinse with water for 15 min. eyes->eyes_action inhalation_action Move to fresh air. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action medical Seek Immediate Medical Attention skin_action->medical eyes_action->medical inhalation_action->medical ingestion_action->medical

Caption: Emergency procedures for accidental exposure.

  • Skin Contact: Immediately remove any contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][10]

  • Eye Contact: Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation or distress occurs, seek medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.[5][7]

Conclusion

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol. This proactive approach to safety not only protects laboratory personnel but also ensures the integrity and reproducibility of your research.

References

  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Labor
  • Safety D
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Labor
  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • Oxazole SDS, 288-42-6 Safety D
  • Safety D
  • SAFETY DATA SHEETS.
  • 885273-88-1 - Safety D
  • WARNING - Greenbook. Greenbook.
  • (3-PHENYL-5-ISOXAZOLYL)

Sources

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